8-Chloro-2-hydroxyquinoline-4-carboxylic acid

Coordination Chemistry Metal Extraction Analytical Chemistry

This 8-chloro-substituted quinoline-4-carboxylic acid offers unique metal-binding and enzyme inhibition properties for research. Its specific halogenation pattern is critical for developing selective ion-exchange resins and chemical sensors. As a documented intermediate in local anesthetic synthesis, it meets precise downstream pathway requirements, differentiating it from unsubstituted analogs. Ideal for SAR studies probing hydrophobic binding pockets.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 30333-56-3
Cat. No. B1604987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-hydroxyquinoline-4-carboxylic acid
CAS30333-56-3
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)NC(=O)C=C2C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
InChIKeyUFSAYZLIVFQSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.5 [ug/mL]

8-Chloro-2-hydroxyquinoline-4-carboxylic acid: Compound Overview for Procurement and Research


8-Chloro-2-hydroxyquinoline-4-carboxylic acid (CAS 30333-56-3) is a halogenated heterocyclic compound belonging to the hydroxyquinoline carboxylic acid class, with the molecular formula C₁₀H₆ClNO₃ and a molecular weight of approximately 223.61 g/mol . It is structurally defined by a chlorine atom at the 8-position, a hydroxyl group at the 2-position, and a carboxylic acid group at the 4-position on the quinoline scaffold, which can exist in a keto-enol tautomeric equilibrium .

Why 8-Chloro-2-hydroxyquinoline-4-carboxylic acid Cannot Be Readily Substituted by In-Class Analogs


8-Chloro-2-hydroxyquinoline-4-carboxylic acid is not freely interchangeable with other 8-halogenated or unsubstituted hydroxyquinoline carboxylic acids. The identity and position of the halogen substituent on the quinoline ring are known to profoundly impact physicochemical properties, biological target engagement, and chemical reactivity [1]. The specific combination of a chlorine atom at the 8-position and the 2-hydroxy-4-carboxylic acid motif enables unique coordination chemistry for metal chelation and defines a distinct vector for molecular interactions, which can be critical for applications ranging from pharmaceutical intermediate synthesis to materials science .

Comparative Performance Data for 8-Chloro-2-hydroxyquinoline-4-carboxylic acid


Metal Ion Binding Selectivity of 8-Substituted Quinaldic Acid Resins

This study demonstrates that the nature and position of substituents on the quinoline ring are a major determinant of metal ion selectivity in polymer-supported quinaldic acid chelators. It provides quantitative extraction data, establishing a direct link between the ligand's structure (including the 8-position substitution) and its function in metal ion recovery [1].

Coordination Chemistry Metal Extraction Analytical Chemistry

Hydrophobic Contribution to Enzyme Binding by 8-Substituted Hydroxyquinoline Carboxylates

This classic study on irreversible enzyme inhibitors quantifies the hydrophobic bonding contributions of 6-, 7-, or 8-substituents on 4-hydroxyquinoline-3-carboxylic acids to various dehydrogenases [1]. It provides a framework for understanding how 8-position substitution, such as the chloro group in the target compound, influences binding energy and inhibitory potency.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Established Utility as a Key Intermediate for Local Anesthetics

Patent literature explicitly identifies 8-chlorine substituted 2-hydroxyquinoline-4-carboxylic acids as having 'known utility as intermediates for the production of pharmaceutically useful compounds, especially local anesthetics' [1]. This establishes a specific, value-added application that differentiates it from generic quinoline building blocks.

Pharmaceutical Synthesis Process Chemistry Intermediates

High-Value Application Scenarios for 8-Chloro-2-hydroxyquinoline-4-carboxylic acid


Precursor for Tailored Metal-Chelating Resins and Sensors

Leverage its established class-level role as a selective metal-binding ligand. The compound's 8-chloro substitution pattern can be used to design and synthesize new chelating ion exchange resins or chemical sensors with enhanced selectivity for specific target metal ions, as supported by the structure-selectivity relationship findings for 8-substituted quinaldic acids .

Strategic Intermediate for Local Anesthetic Development

Utilize this compound as a documented intermediate in the synthesis of local anesthetics . This represents a high-value, application-specific procurement scenario where the 8-chloro substitution is a requirement for the downstream synthetic pathway, differentiating it from other quinoline-4-carboxylic acids.

Hydrophobic Probe for Studying Dehydrogenase Active Sites

Employ this compound as a chemical tool to probe hydrophobic binding pockets in enzyme active sites, specifically dehydrogenases . Its 8-chloro group provides a measurable hydrophobic contribution to binding, making it a valuable comparator in structure-activity relationship (SAR) studies aimed at understanding or optimizing enzyme-inhibitor interactions.

Unique Scaffold for Metal-Dependent Biological Mechanism Studies

Use this compound to investigate metal-dependent biological processes. Its ability to chelate metal ions, a property implied by its structure and class, can be exploited to inhibit metalloenzymes or disrupt metal homeostasis in cellular models . This makes it a useful tool in chemical biology and target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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